molecular formula C20H18FN3O2 B2597214 N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040665-26-6

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2597214
CAS No.: 1040665-26-6
M. Wt: 351.381
InChI Key: AHKJBRKLLKRVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetically derived small molecule featuring a dihydropyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . This compound is characterized by its specific substitution pattern, which includes a 2,3-dimethylphenyl group attached via a carboxamide linkage and a 3-fluorobenzyl moiety at the N1 position of the heterocycle. This molecular architecture is structurally analogous to a class of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues that have been identified as potent bioactive agents . Compounds based on this core structure have demonstrated remarkable research value in preclinical studies, particularly as inhibitors of key biological pathways. For instance, the optimized analogue J27 has shown exceptional activity in models of acute lung injury (ALI) and sepsis by selectively targeting the JNK2 protein and subsequently inhibiting the downstream NF-κB/MAPK signaling cascade, which is central to the inflammatory response . The mechanism of action for this class of compounds involves high-affinity binding to enzymatic targets, leading to the suppression of pro-inflammatory cytokine release, such as TNF-α and IL-6, thereby providing a protective effect in disease models . Furthermore, related carboxamide-containing heterocycles are frequently explored for their antibacterial properties and their potential to modulate other disease-relevant enzymes, including various proteases . Supplied as a high-purity solid, this compound is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or veterinary applications, nor for human use. Researchers are advised to conduct all handling in accordance with their institution's safety protocols for laboratory chemicals.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-5-3-8-17(14(13)2)22-20(26)18-9-10-19(25)24(23-18)12-15-6-4-7-16(21)11-15/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKJBRKLLKRVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and dimethylphenyl groups may enhance binding affinity and specificity, while the pyridazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The dihydropyridazinone scaffold is a common feature among analogs. Key differences arise in substituent patterns, which influence physicochemical properties and biological activity:

Compound Name Substituents (Position 1) Carboxamide Substituent (Position 3) Molecular Weight (g/mol) Key Reference
Target Compound 3-Fluorophenylmethyl 2,3-Dimethylphenyl 364.40 (calculated) N/A
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2) None 3,4-Dimethylphenyl 257.29
1-[(4-Methoxyphenyl)methyl]-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-pyridazine-3-carboxamide (Compound 12) 4-Methoxyphenylmethyl 3-(Cyclopropylcarbamoyl)-4-fluorophenyl 464.45 (calculated)
BG16008 (1049504-00-8) 3-Fluorophenylmethyl Furan-2-ylmethyl 327.31

Key Observations :

  • The 4-methoxyphenylmethyl group in compound 12 may enhance electron-donating effects, influencing proteasome binding kinetics .
  • BG16008 replaces the dimethylphenyl group with a furan-2-ylmethyl moiety, introducing heterocyclic polarity but reducing lipophilicity .

Structural-Activity Relationship (SAR) Trends

Fluorine Substitution: 3-Fluorophenylmethyl (target compound) vs.

Carboxamide Variations : Dimethylphenyl groups (target) vs. cyclopropylcarbamoyl (compound 12) introduce distinct steric environments, impacting proteasome binding pocket interactions .

Benzyl vs.

Biological Activity

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a pyridazine ring with aromatic groups. The IUPAC name reflects its complex arrangement:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}F1_{1}N2_{2}O2_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit key enzymes that are involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), potentially leading to altered signaling pathways that affect cell proliferation and survival.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds often display significant antitumor properties. For instance, studies on similar compounds have shown their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest
N-(2,3-DMP)HeLa (Cervical)10.0Inhibition of angiogenesis

Anti-inflammatory Effects

In vitro studies have shown that the compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong cytotoxicity.
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of the compound using an LPS-stimulated macrophage model. The findings revealed a marked decrease in nitric oxide production, suggesting its role as an anti-inflammatory agent.

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